Nvp-lcq195

Descripción general

Descripción

NVP-LCQ195, also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). It inhibits CDK1, CDK2, CDK3, CDK5, and CDK9 .

Molecular Structure Analysis

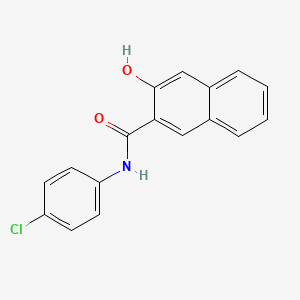

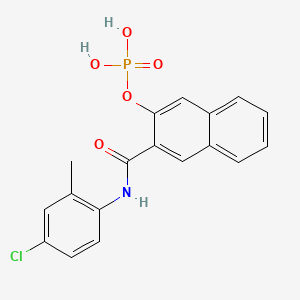

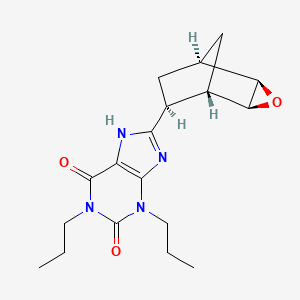

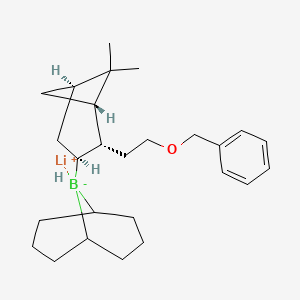

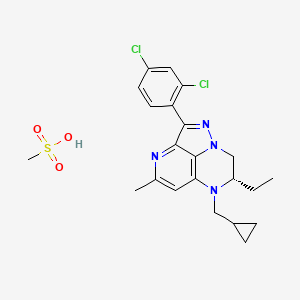

The molecular formula of NVP-LCQ195 is C17H19Cl2N5O4S. Its exact mass is 459.05 and the molecular weight is 460.33 . The structure is heterocyclic .Physical And Chemical Properties Analysis

NVP-LCQ195 has a molecular weight of 460.33 g/mol . The exact mass is 459.0534807 g/mol . It has a topological polar surface area of 133 Ų .Aplicaciones Científicas De Investigación

Multiple Myeloma Treatment

Nvp-lcq195 has shown significant potential in the treatment of multiple myeloma (MM), a type of blood cancer . It exhibits dose-dependent anti-MM activity, with IC50 values at or below 0.5 μM for 12 of 28 cell lines, many of which are resistant to conventional or novel anti-MM therapies . It was also active against primary MM cells isolated from heavily-pretreated/drug-resistant cases of MM .

Selective Toxicity

Nvp-lcq195 has demonstrated selective toxicity, sparing non-malignant cells such as bone marrow stromal cells (BMSCs) and immortalized hepatocyte cells . The IC50 values of Nvp-lcq195 against these cells were >4 μM , indicating a higher tolerance level compared to malignant cells.

Overcoming Protective Effects

Nvp-lcq195 can overcome the protective effects conferred on MM cells by exogenous IL-6 (10ng/mL) or IGF-1 (50ng/mL), as well as by co-culture of MM cells with bone marrow stromal cells (BMSCs) . This suggests that Nvp-lcq195 could be effective even in the complex microenvironment of the bone marrow where MM cells reside.

Induction of Cell Cycle Arrest and Apoptosis

Nvp-lcq195 triggers a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death . This is a desirable effect for cancer treatment as it stops the uncontrolled proliferation of cancer cells and leads to their death.

Downregulation of Oncogenic Proteins

Mechanistic studies revealed that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to Nvp-lcq195 treatment . These proteins are often overexpressed in cancer cells and contribute to their survival and proliferation.

Activation of Apoptotic Pathways

Nvp-lcq195 treatment leads to the cleavage of caspases- 3, -8 and PARP within 16 and 24 hrs of drug treatment . These are key players in the apoptotic pathway, and their activation leads to programmed cell death.

Potential for Combination Therapy

Nvp-lcq195 showed no evidence of antagonism with any of the tested anti-MM agents, including conventional (e.g., dexamethasone, doxorubicin) and novel (e.g., bortezomib) therapies . This indicates that combinations of Nvp-lcq195 with these anti-MM agents could be feasible in clinical settings.

Future Research Directions

Further in vitro and in vivo studies are attempting to delineate molecular markers of MM cell responsiveness vs. resistance to Nvp-lcq195 and provide a framework for individualized treatment of select MM patients with this interesting class of compounds .

Mecanismo De Acción

Target of Action

NVP-LCQ195, also known as LCQ-195 or AT9311, is a small molecule heterocyclic inhibitor that primarily targets cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK3, CDK5, and CDK9 . CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, mRNA processing, and the differentiation of nerve cells .

Mode of Action

NVP-LCQ195 interacts with its targets by inhibiting their activity. It blocks the activity of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, as well as CDK5 (both CDK5 p25 and CDK5 p35) with IC50 values of 2 nM, 2 nM, 5 nM, and 1 nM, respectively . This inhibition results in changes in the cell cycle progression and survival of neoplastic cells .

Biochemical Pathways

The inhibition of CDKs by NVP-LCQ195 affects various biochemical pathways. It triggers a decrease in the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal, including signatures of activation of key transcription factors for MM cells such as myc, HIF-1α, and IRF4 . This leads to a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death .

Pharmacokinetics

It’s worth noting that the compound exhibits dose-dependent anti-mm activity, with ic50 values at or below 05 μM, a pharmacologically relevant concentration .

Result of Action

NVP-LCQ195 induces cell cycle arrest and eventual apoptotic cell death of MM cells, even at sub-μmol/l concentrations . It spares non-malignant cells and overcomes the protection conferred to MM cells by stroma or cytokines of the bone marrow milieu . Mechanistic studies reveal that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to NVP-LCQ195 treatment, while caspases- 3, -8, and PARP are cleaved within 16 and 24 hrs of drug treatment .

Action Environment

NVP-LCQ195 is able to overcome the protective effects conferred on MM cells by exogenous IL-6 (10ng/mL) or IGF-1 (50ng/mL), as well as by co-culture of MM cells with bone marrow stromal cells (BMSCs) . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain cytokines or the cellular environment of the bone marrow.

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUXEBOOTMDSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470112 | |

| Record name | NVP-LCQ195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nvp-lcq195 | |

CAS RN |

902156-99-4 | |

| Record name | NVP-LCQ195 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.